2,6-dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide
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Overview
Description
2,6-Dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nicotinamide core substituted with dichloro and trifluoromethoxy phenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,6-Dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)pyridine: Shares similar structural features but differs in the position and type of substituents.
2,6-Dichloroquinone-4-chloroimide: Another related compound used as a colorimetric indicator.
Uniqueness
2,6-Dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide is unique due to its specific combination of dichloro and trifluoromethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H7Cl2F3N2O2 |
---|---|
Molecular Weight |
351.10 g/mol |
IUPAC Name |
2,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H7Cl2F3N2O2/c14-10-6-5-9(11(15)20-10)12(21)19-7-1-3-8(4-2-7)22-13(16,17)18/h1-6H,(H,19,21) |
InChI Key |
VSBWKACOTNBBIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(N=C(C=C2)Cl)Cl)OC(F)(F)F |
Origin of Product |
United States |
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